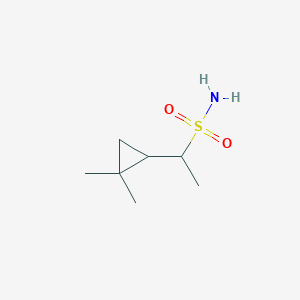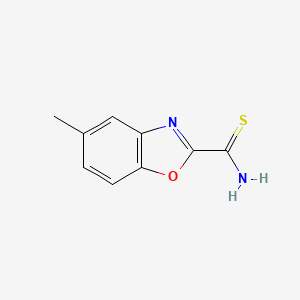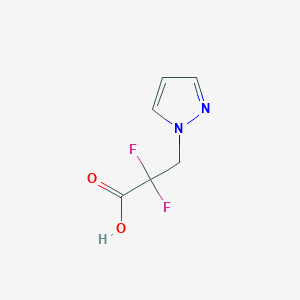![molecular formula C11H15F3O B13198274 2-[3-(Trifluoromethyl)cyclohexyl]cyclopropane-1-carbaldehyde](/img/structure/B13198274.png)
2-[3-(Trifluoromethyl)cyclohexyl]cyclopropane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(Trifluoromethyl)cyclohexyl]cyclopropane-1-carbaldehyde is an organic compound characterized by the presence of a trifluoromethyl group attached to a cyclohexyl ring, which is further connected to a cyclopropane ring bearing an aldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Trifluoromethyl)cyclohexyl]cyclopropane-1-carbaldehyde typically involves multiple steps, starting from commercially available precursors. One common approach is the cyclopropanation of a suitable cyclohexyl derivative, followed by the introduction of the trifluoromethyl group and subsequent oxidation to form the aldehyde. Specific reaction conditions, such as the choice of catalysts, solvents, and temperature, play a crucial role in optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with a focus on cost-effectiveness, safety, and environmental considerations. Continuous flow reactors and advanced purification techniques are often employed to achieve high efficiency and product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(Trifluoromethyl)cyclohexyl]cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to a primary alcohol.
Substitution: Nucleophilic substitution reactions at the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products
Oxidation: Formation of 2-[3-(Trifluoromethyl)cyclohexyl]cyclopropane-1-carboxylic acid.
Reduction: Formation of 2-[3-(Trifluoromethyl)cyclohexyl]cyclopropane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[3-(Trifluoromethyl)cyclohexyl]cyclopropane-1-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-[3-(Trifluoromethyl)cyclohexyl]cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the cyclopropane ring may confer rigidity and influence binding affinity. Detailed studies on the molecular pathways and targets are essential to fully understand its effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[3-(Trifluoromethyl)cyclohexyl]cyclopropane-1-carboxylic acid
- 2-[3-(Trifluoromethyl)cyclohexyl]cyclopropane-1-methanol
- 2-[3-(Trifluoromethyl)cyclohexyl]cyclopropane-1-amine
Uniqueness
2-[3-(Trifluoromethyl)cyclohexyl]cyclopropane-1-carbaldehyde is unique due to the presence of the aldehyde group, which allows for further functionalization and derivatization. The trifluoromethyl group imparts distinct electronic and steric properties, making this compound valuable for various applications.
Propiedades
Fórmula molecular |
C11H15F3O |
|---|---|
Peso molecular |
220.23 g/mol |
Nombre IUPAC |
2-[3-(trifluoromethyl)cyclohexyl]cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C11H15F3O/c12-11(13,14)9-3-1-2-7(4-9)10-5-8(10)6-15/h6-10H,1-5H2 |
Clave InChI |
MEOCDBWANDDCRX-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC(C1)C(F)(F)F)C2CC2C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Cyclopropyl-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13198199.png)
![3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B13198201.png)
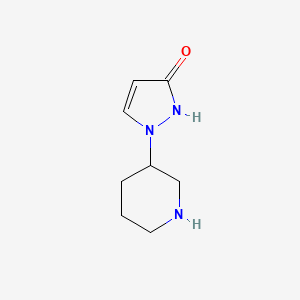
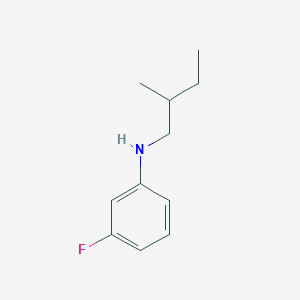
![8-(2-Methylphenyl)-6-azaspiro[3.4]octane](/img/structure/B13198219.png)



